4-Amino-2-hydroxybenzaldehyde
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Description
4-Amino-2-hydroxybenzaldehyde is a compound with the molecular formula C7H7NO2 . It has a molecular weight of 137.14 g/mol . The compound is also known by other names such as 4-amino-salicylaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-hydroxybenzaldehyde consists of a benzene ring with an amino group (-NH2) and a hydroxy group (-OH) attached to it . The compound has a canonical SMILES representation of C1=CC(=C(C=C1N)O)C=O .Physical And Chemical Properties Analysis
4-Amino-2-hydroxybenzaldehyde has a molecular weight of 137.14 g/mol, and its exact mass is 137.047678466 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has a complexity of 127 .Scientific Research Applications
Synthesis of Antibacterial Agents
Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
4-Amino-2-hydroxybenzaldehyde is used in the synthesis of Schiff base ligands, which are then used to create complexes with transitional metals . These complexes have shown promising antibacterial properties .
Methods of Application
The Schiff base ligands are synthesized by condensation reaction of 4-aminoantipyrine and 4-Amino-2-hydroxybenzaldehyde . The resulting Schiff base ligands are then used to form complexes with transitional metals .
Results or Outcomes
The synthesized complexes have shown significant in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa . Some of these complexes have been found to be effective alternatives to streptomycin where there is resistance to this antibiotic .
Synthesis of Antioxidant Agents
Field
This application is in the field of Biochemistry .
Summary of the Application
4-Amino-2-hydroxybenzaldehyde is used in the synthesis of Schiff bases, which are known for their significant biological activities, including antioxidant properties . These Schiff bases form complexes with metal atoms, which are instrumental in scavenging free radicals .
Methods of Application
Schiff bases are synthesized from the condensation reaction of aldehydes or ketones with amines . In this case, 4-Amino-2-hydroxybenzaldehyde is used as one of the reactants .
Results or Outcomes
The Schiff bases and their metallic complexes have shown significant antioxidant activities, protecting living bodies from the adverse effects of free radicals .
Synthesis of Antifungal Agents
Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
4-Amino-2-hydroxybenzaldehyde is used in the synthesis of Schiff base ligands, which are then used to create complexes with transitional metals . These complexes have shown promising antifungal properties .
Results or Outcomes
The synthesized complexes have shown significant in vitro antifungal activity against various fungal strains such as Aspergillus niger and Candida albicans . Some of these complexes have been found to be effective alternatives to standard drugs where there is resistance .
properties
IUPAC Name |
4-amino-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQPPUMEXCUXDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623954 |
Source
|
Record name | 4-Amino-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-hydroxybenzaldehyde | |
CAS RN |
52924-20-6 |
Source
|
Record name | 4-Amino-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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